cis-3-(Benzyloxy)cyclobutanamine
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Overview
Description
cis-3-(Benzyloxy)cyclobutanamine: is an organic compound with the molecular formula C₁₁H₁₅NO It is a cyclobutane derivative featuring a benzyloxy group and an amine group in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Benzyloxy)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a benzyloxy-substituted cyclobutane derivative with an amine source under catalytic conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: cis-3-(Benzyloxy)cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as halides or amines
Major Products Formed:
Oxidation: Oxidized amine derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted cyclobutanamine derivatives
Scientific Research Applications
cis-3-(Benzyloxy)cyclobutanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-3-(Benzyloxy)cyclobutanamine involves its interaction with specific molecular targets and pathways. The benzyloxy group and amine functionality allow it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
trans-3-(Benzyloxy)cyclobutanamine: Differing in the configuration of the benzyloxy group.
cis-3-(Methoxy)cyclobutanamine: Featuring a methoxy group instead of a benzyloxy group.
cis-3-(Benzyloxy)cyclopentanamine: A cyclopentane derivative with similar functional groups.
Uniqueness: cis-3-(Benzyloxy)cyclobutanamine is unique due to its specific cis configuration, which can influence its reactivity and interactions compared to its trans isomer or other similar compounds. The presence of the benzyloxy group also imparts distinct chemical properties that can be leveraged in various applications .
Properties
IUPAC Name |
3-phenylmethoxycyclobutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSQDBGCDZWPMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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